- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/938443-20-0x500.png)
2,4,7-Trichloropyrido[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- Inchi: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- InChI Key: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- SMILES: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
Computed Properties
- Exact Mass: 232.93100
- Monoisotopic Mass: 232.931
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 38.7
Experimental Properties
- Density: 1.685
- Melting Point: Not available
- Boiling Point: 316.4±42.0℃ at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.688
- PSA: 38.67000
- LogP: 2.98500
- Vapor Pressure: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3253335-0.05g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.05g |
$26.0 | 2025-03-18 | |
eNovation Chemicals LLC | D494931-1G |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 1g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | K13258-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 5g |
$1800 | 2023-05-08 | |
eNovation Chemicals LLC | D494931-500MG |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 500mg |
$100 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 1g |
$280 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-25g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 25g |
$4000 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
Enamine | EN300-3253335-1.0g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 1.0g |
$114.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.5g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.5g |
$89.0 | 2025-03-18 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
- Preparation of heterocycles as mTOR inhibitors, China, , ,
Synthetic Circuit 3
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 4
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
Synthetic Circuit 6
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
Synthetic Circuit 7
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 8
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
Synthetic Circuit 9
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 10
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 11
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 12
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
Synthetic Circuit 13
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Circuit 14
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine Related Literature
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Additional information on 2,4,7-Trichloropyrido[2,3-d]pyrimidine
Introduction to 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0)
The compound 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0) is a heterocyclic aromatic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridopyrimidines, which are known for their unique electronic properties and structural diversity. The molecule consists of a pyrido[2,3-d]pyrimidine core with three chlorine substituents at positions 2, 4, and 7. This substitution pattern not only enhances the compound's stability but also imparts unique reactivity and selectivity in chemical reactions.
Recent studies have highlighted the importance of trichloropyrido pyrimidine analogs in the field of medicinal chemistry. Researchers have explored their potential as scaffolds for drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of chlorine atoms in the structure contributes to the compound's hydrophobicity and ability to interact with biological targets through hydrogen bonding and π-π interactions.
The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine involves a multi-step process that typically begins with the preparation of a suitable precursor. One common approach is the cyclization of a diamine derivative under high temperature or microwave-assisted conditions. The introduction of chlorine substituents is achieved through electrophilic substitution reactions or via pre-functionalized intermediates. These methods have been optimized to ensure high yields and purity of the final product.
In terms of applications, pyrido pyrimidine derivatives have shown promise in materials science as well. Their aromaticity and planar structure make them suitable candidates for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated that chlorinated derivatives exhibit improved charge transport properties compared to their non-chlorinated counterparts.
The toxicity profile of CAS No. 938443-20-0 has also been a subject of interest for researchers. Preliminary studies indicate that the compound exhibits low acute toxicity in experimental models; however, further investigations are required to fully understand its long-term effects on human health and the environment.
In conclusion, 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0) is a versatile compound with a wide range of potential applications across different scientific disciplines. Its unique structure and chemical properties make it an attractive candidate for further research and development.
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